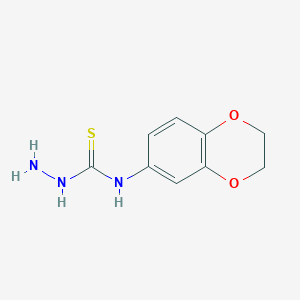

N-(2,3-Dihidro-1,4-benzodioxin-6-il)hidrazinocarbotioamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide” is a research compound. It is a part of a class of compounds that combine sulfonamide and benzodioxane fragments in their framework . These compounds are known for their potential as therapeutic agents .

Synthesis Analysis

The synthesis of similar compounds was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media. This yielded N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis

The structures of these synthesized derivatives were confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media, followed by treatment with different alkyl/aralkyl halides .Aplicaciones Científicas De Investigación

Tratamiento de la enfermedad de Alzheimer

La síntesis de N-(2,3-dihidro-1,4-benzodioxin-6-il)-4-bromobenzenosulfonamida (compuesto 3) y sus derivados N-alquil/aralquil (5a–5n) se ha investigado como un posible tratamiento para la enfermedad de Alzheimer . La enfermedad de Alzheimer se caracteriza por la disfunción de la enzima colinesterasa, y estas moléculas sintetizadas exhiben actividad de inhibición de la colinesterasa. Al dirigirse a estas enzimas, pueden ayudar a mitigar el deterioro cognitivo asociado con la enfermedad de Alzheimer.

Propiedades antibacterianas

Estudios recientes han explorado el potencial antibacteriano de este compuesto. Un derivado mostró una actividad antibacteriana significativa contra Bacillus subtilis (60,04% de inhibición del crecimiento del biofilm bacteriano) y una actividad moderada contra Escherichia coli . La investigación adicional podría revelar su mecanismo de acción y optimizar su eficacia antibacteriana.

Catálisis enzimática

La síntesis enzimática eficiente de derivados quirales de 2,3-dihidro-1,4-benzodioxano es un área de interés . Investigar la interacción del compuesto con enzimas específicas podría conducir a nuevas aplicaciones en biocatálisis y química verde.

Mecanismo De Acción

Target of Action

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide is a sulfonamide derivative . Sulfonamides are known to inhibit cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.

Mode of Action

The compound interacts with its targets, the cholinesterase and lipoxygenase enzymes, by binding to their active sites and inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in.

Biochemical Pathways

The inhibition of cholinesterase and lipoxygenase enzymes affects several biochemical pathways. Cholinesterase is involved in the breakdown of acetylcholine, a neurotransmitter essential for nerve impulse transmission. Its inhibition can lead to an increase in acetylcholine levels, affecting nerve function . On the other hand, lipoxygenase is involved in the metabolism of arachidonic acid, a key player in inflammatory responses. Inhibition of lipoxygenase can therefore impact inflammation-related pathways .

Result of Action

The molecular and cellular effects of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide’s action are primarily related to its inhibition of cholinesterase and lipoxygenase. This can lead to changes in nerve function and inflammatory responses, respectively . The specific effects would depend on the extent of enzyme inhibition and the physiological context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets. Additionally, individual factors such as a person’s age, health status, and genetic makeup can influence how the compound is metabolized and its overall efficacy .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c10-12-9(15)11-6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5H,3-4,10H2,(H2,11,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJONWBIJODOQIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=S)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2537346.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]furan-2-carboxamide](/img/structure/B2537348.png)

![1-[(4-Chlorophenyl)methyl]-3'-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2537349.png)

![N-((3-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2537352.png)

![2-Methyl-5-[(E)-2-nitroethenyl]pyridine](/img/structure/B2537353.png)

![2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone](/img/structure/B2537357.png)

![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2537362.png)